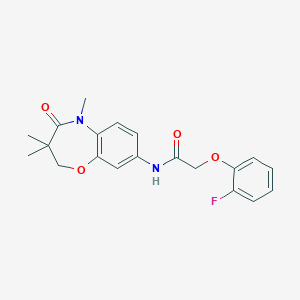

2-(2-fluorophenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)acetamide

Description

Properties

IUPAC Name |

2-(2-fluorophenoxy)-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21FN2O4/c1-20(2)12-27-17-10-13(8-9-15(17)23(3)19(20)25)22-18(24)11-26-16-7-5-4-6-14(16)21/h4-10H,11-12H2,1-3H3,(H,22,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZFCBWPKIJSXSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC2=C(C=CC(=C2)NC(=O)COC3=CC=CC=C3F)N(C1=O)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21FN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)acetamide typically involves multiple steps:

Formation of the Benzoxazepine Core: This can be achieved through the cyclization of appropriate precursors under specific conditions.

Introduction of the Fluorophenoxy Group: This step involves the reaction of the benzoxazepine core with a fluorophenol derivative.

Acetamide Formation:

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the benzoxazepine core.

Reduction: Reduction reactions can modify the functional groups, such as reducing the ketone to an alcohol.

Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Studying its interactions with biological targets.

Medicine: Investigating its potential as a therapeutic agent for various diseases.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include modulation of signal transduction pathways, inhibition of enzyme activity, or binding to receptor sites.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound is compared below to four structurally related acetamide derivatives documented in Pharmacopeial Forum (2017) . These analogs share a common acetamide backbone but differ in substituents and core heterocycles, influencing their physicochemical and pharmacological profiles.

Table 1: Structural and Functional Comparison

| Compound Name (ID) | Phenoxy Substituent | Amine/Backbone Structure | Key Structural Differences vs. Target Compound |

|---|---|---|---|

| Target Compound | 2-fluorophenoxy | 3,3,5-trimethyl-4-oxo-tetrahydro-1,5-benzoxazepin | Reference for comparison |

| N-[(2S,3S,5S)-5-Amino-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide (e) | 2,6-dimethylphenoxy | Hexan chain with amino, hydroxyl, and diphenyl groups | - Phenoxy group : Bulkier dimethyl vs. fluorine - Backbone : Flexible hexan vs. rigid benzoxazepin |

| 2-(2,6-Dimethylphenoxy)-N-[(2S,3S,5S)-5-formamido-3-hydroxy-1,6-diphenylhexan-2-yl]acetamide (f) | 2,6-dimethylphenoxy | Hexan chain with formamido and hydroxyl groups | - Amine modification : Formamido vs. unmodified amide - Phenoxy : Reduced electronegativity |

| N-[(2S,3S,5S)-5-Acetamido-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide (g) | 2,6-dimethylphenoxy | Hexan chain with acetamido and hydroxyl groups | - Amine modification : Acetamido vs. benzoxazepin-linked amide - Core : Lack of heterocyclic rigidity |

| N-[(S)-1-[(4S,6S)-4-Benzyl-2-oxo-1,3-oxazinan-6-yl]-2-phenylethyl]-2-(2,6-dimethylphenoxy)acetamide (h) | 2,6-dimethylphenoxy | Oxazinan ring with benzyl and phenyl groups | - Core : Oxazinan vs. benzoxazepin - Substituents : Benzyl vs. trimethyl |

Key Findings from Structural Comparisons:

Phenoxy Group Impact: The target compound’s 2-fluorophenoxy group is less sterically hindered than the 2,6-dimethylphenoxy groups in analogs e–h. Fluorine’s electronegativity may enhance hydrogen bonding or dipole interactions with biological targets compared to methyl groups . Dimethylphenoxy analogs (e–h) likely exhibit reduced metabolic stability due to increased lipophilicity and steric bulk.

The oxazinan core in compound h includes a benzyl group, which may confer distinct pharmacokinetic properties (e.g., increased plasma protein binding) compared to the trimethyl-substituted benzoxazepin.

Biological Activity

The compound 2-(2-fluorophenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore its biological activity based on available research findings and data.

Chemical Structure and Properties

This compound belongs to the class of benzoxazepines and features a unique structure that combines a fluorophenoxy group with a tetrahydrobenzoxazepine moiety. The presence of the fluorine atom is believed to enhance the compound’s lipophilicity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C20H21FN2O4 |

| Molecular Weight | 372.4 g/mol |

| CAS Number | 921587-16-8 |

Antimicrobial Properties

Recent studies have investigated the antimicrobial activity of various derivatives of compounds similar to 2-(2-fluorophenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzoxazepin). While specific data on this compound's antimicrobial efficacy is limited, related fluoroaryl compounds have shown significant activity against pathogens such as Staphylococcus aureus.

- Minimum Inhibitory Concentration (MIC) : In related studies, compounds demonstrated MIC values ranging from 12 µM to 64 µM against S. aureus, indicating potential for antimicrobial applications .

- Zone of Inhibition : Compounds with similar structures exhibited inhibition zones between 14 mm and 16 mm when tested against standard antibiotics .

Structure-Activity Relationship (SAR)

The introduction of fluorine into the phenyl group has been shown to enhance antimicrobial activity. For instance:

- A fluorinated derivative exhibited a significant increase in activity compared to its non-fluorinated counterpart .

This suggests that modifications in the chemical structure can lead to enhanced biological properties.

Case Studies

In a study examining fluoroaryl derivatives:

- MA-1156 , a related compound, was noted for its strong antimicrobial effects with an MIC value of 16 µM.

- The study highlighted that structural modifications led to variations in biological activity, emphasizing the importance of SAR in drug design .

Future Directions in Research

Given the promising biological activities observed in related compounds:

- Further research is warranted to explore the specific mechanisms of action for 2-(2-fluorophenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzoxazepin).

- Investigating its efficacy in vivo and understanding its pharmacokinetics will be crucial for potential therapeutic applications.

Q & A

Q. What computational tools support mechanistic studies?

- Answer:

- Molecular dynamics simulations: GROMACS for protein-ligand interaction stability over time .

- ADMET prediction: SwissADME to assess pharmacokinetic properties (e.g., LogP, BBB permeability) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.